Clenbuterol

Description

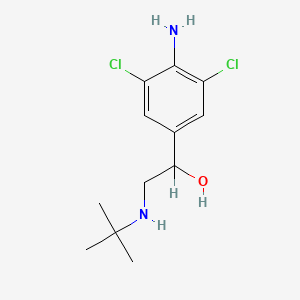

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2N2O/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7/h4-5,10,16-17H,6,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJMRWALKKWQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022833 | |

| Record name | Clenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clenbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.12e-01 g/L | |

| Record name | Clenbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37148-27-9 | |

| Record name | Clenbuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37148-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clenbuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037148279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clenbuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clenbuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clenbuterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLENBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTZ6AXU7KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clenbuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015477 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174-175.5 | |

| Record name | Clenbuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Clenbuterol's Anabolic Action in Skeletal Muscle: A Deep Dive into the Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clenbuterol, a potent β2-adrenergic receptor agonist, has garnered significant attention for its pronounced anabolic and repartitioning effects, leading to an increase in skeletal muscle mass and a reduction in adipose tissue.[1] While clinically used as a bronchodilator, its off-label use for performance enhancement and as a potential therapeutic for muscle-wasting conditions has spurred extensive research into its molecular mechanisms of action.[1][2] This technical guide provides an in-depth exploration of the core signaling pathways and cellular processes modulated by this compound in skeletal muscle. It aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals by detailing the signaling cascades, summarizing quantitative experimental data, and outlining key experimental protocols.

Primary Mechanism of Action: β2-Adrenergic Receptor Signaling

The anabolic effects of this compound in skeletal muscle are primarily initiated through its binding to and activation of β2-adrenergic receptors (β2-ARs), a class of G protein-coupled receptors.[3][4] This interaction triggers a canonical signaling cascade that serves as the foundation for the subsequent physiological changes observed in muscle tissue.

The binding of this compound to the β2-AR activates the associated Gs protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger. The elevation in intracellular cAMP levels is a critical event, as it leads to the activation of Protein Kinase A (PKA). PKA, a serine/threonine-protein kinase, is a central node in this pathway, phosphorylating a multitude of downstream targets that ultimately orchestrate the hypertrophic response in skeletal muscle.

Modulation of Protein Metabolism: Synthesis and Degradation

This compound's muscle-building capacity stems from its dual influence on protein metabolism: stimulating protein synthesis and inhibiting protein degradation.

Upregulation of Protein Synthesis

The PKA-mediated signaling cascade intersects with key anabolic pathways, most notably the Akt/mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and protein synthesis. Studies have demonstrated that this compound administration leads to increased phosphorylation of Akt and downstream effectors of mTOR, such as the S6 kinase 1 (p70S6k) and the eukaryotic initiation factor 4E binding protein 1 (4E-BP1). The phosphorylation of p70S6k enhances the translation of ribosomal proteins, while the phosphorylation of 4E-BP1 releases its inhibition on the translation initiation factor eIF4E, both of which promote protein synthesis.

In a study involving young healthy men, a single 80 μg dose of this compound resulted in a 121% increase in the phosphorylation of mTOR (Ser2448) and a 35% increase in the phosphorylation of PKA substrates in the vastus lateralis muscle. Another study in healthy young men showed that a two-week cycle of this compound (80 µ g/day ) led to a significant increase in muscle protein content.

Inhibition of Protein Degradation

In addition to promoting protein synthesis, this compound has been shown to suppress muscle protein degradation. This anti-catabolic effect is largely attributed to the downregulation of the ubiquitin-proteasome pathway, the primary system for myofibrillar protein degradation. This compound treatment has been found to decrease the expression of key muscle-specific E3 ubiquitin ligases, such as MuRF1 (Muscle RING Finger 1) and MAFbx (Muscle Atrophy F-box), which are critical for marking proteins for degradation by the proteasome. The suppression of these "atrogenes" is thought to be mediated, at least in part, by the cAMP/PKA signaling pathway, independent of Akt in some contexts.

Effects on Gene Expression and Muscle Fiber Type

This compound administration induces significant alterations in the skeletal muscle transcriptome. Gene expression profiling studies in mice have revealed changes in the mRNA abundance of genes involved in the regulation of transcription and translation, cell-signaling pathways, and polyamine metabolism. Notably, an increased expression of genes associated with myogenic differentiation suggests that this compound may promote the proliferation and differentiation of satellite cells, which contribute to muscle hypertrophy.

Furthermore, chronic this compound treatment is known to induce a shift in muscle fiber type composition, promoting a transition from slow-twitch (Type I) to fast-twitch (Type II) fibers. This is accompanied by an increase in the cross-sectional area of fast-twitch fibers. This phenotypic shift is associated with changes in the expression of different myosin heavy chain isoforms.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the effects of this compound in skeletal muscle.

Table 1: Effects of this compound on Body Composition and Muscle Mass

| Species | Dose | Duration | Key Findings | Reference(s) |

| Human | 80 µ g/day | 2 weeks | 0.91 kg increase in lean mass | |

| Human (CHF patients) | Titrated up to 40 µg twice daily | 3 months | Significant increase in lean mass and lean/fat ratio | |

| Rat | 4 mg/kg in diet | Not specified | Significant increases in gastrocnemius muscle mass, protein, and RNA content | |

| Mouse | Not specified | 10 days | Significant increase in body weight gain |

Table 2: Effects of this compound on Signaling Molecules in Skeletal Muscle

| Species | Dose | Time Point | Molecule | Change | Reference(s) |

| Human | 80 µg | 140 min | p-mTOR (Ser2448) | +121% | |

| Human | 80 µg | 140 min | p-PKA substrates | +35% | |

| Human | 80 µ g/day | 2 weeks | p-Ribosomal protein S6 (Ser235/236) | Marked activation (declined over the 2 weeks) | |

| Rat | Not specified | Not specified | p-Akt, p-p70S6k, p-4E-BP1 | Increased |

Table 3: Effects of this compound on Gene Expression in Skeletal Muscle

| Species | Gene(s) | Direction of Change | Experimental Context | Reference(s) |

| Mouse | Genes for transcription/translation regulators, cell signaling mediators | Differentially expressed | 24 hours and 10 days of treatment | |

| Rat | MuRF1, MAFbx | Decreased | Normal, denervated, and hindlimb-suspended muscle | |

| Rat | Cathepsin L | Decreased | Denervated soleus muscle | |

| Porcine | JHDM2a (histone demethylase) | Upregulated | In vivo and in vitro |

Detailed Experimental Protocols

In Vivo Animal Studies (Rodent Model)

-

Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

-

This compound Administration:

-

Oral: Mixed into the diet at concentrations ranging from 2 to 4 mg/kg of feed.

-

Subcutaneous: Administered via osmotic mini-pumps for continuous delivery at doses around 10 µg/kg/day.

-

Gavage: Daily oral administration of a solution, for example, 200 µg/kg body weight.

-

-

Duration: Studies range from acute (single dose) to chronic (several weeks) administration.

-

Tissue Collection: At the end of the treatment period, animals are euthanized, and skeletal muscles (e.g., gastrocnemius, soleus, tibialis anterior, extensor digitorum longus) are rapidly dissected, weighed, and snap-frozen in liquid nitrogen for subsequent analysis.

-

Analysis:

-

Western Blotting: To quantify the protein levels and phosphorylation status of key signaling molecules (e.g., Akt, mTOR, p70S6k, 4E-BP1).

-

Quantitative PCR (qPCR): To measure the mRNA expression levels of target genes (e.g., MuRF1, MAFbx, myosin heavy chain isoforms).

-

Histology/Immunohistochemistry: To assess muscle fiber cross-sectional area and fiber type distribution.

-

In Vitro Cell Culture Studies (Myotubes)

-

Cell Line: C2C12 myoblasts are a common choice. They are differentiated into myotubes to mimic skeletal muscle fibers.

-

This compound Treatment: Differentiated myotubes are treated with this compound at various concentrations (e.g., 10⁻⁶ M) for different durations.

-

Analysis:

-

Protein Synthesis Assay: Measurement of the incorporation of radiolabeled amino acids (e.g., ³H-leucine) into cellular proteins.

-

Gene Expression Analysis: RNA is extracted from the myotubes, and qPCR is performed to assess changes in the expression of genes of interest.

-

Western Blotting: To analyze the activation of signaling pathways as described for in vivo studies.

-

Conclusion

The mechanism of action of this compound in skeletal muscle is multifaceted, centered around the activation of the β2-adrenergic receptor and the subsequent cAMP/PKA signaling cascade. This primary pathway diverges to concurrently stimulate protein synthesis via the Akt/mTOR pathway and inhibit protein degradation by suppressing the ubiquitin-proteasome system. These actions are complemented by alterations in gene expression that favor a myoanabolic state and a shift towards a fast-twitch muscle fiber phenotype. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the therapeutic potential and risks associated with this compound and other β2-adrenergic agonists in the context of skeletal muscle physiology and pathology.

References

- 1. This compound: a substitute for anabolic steroids? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential expression of skeletal muscle genes following administration of this compound to exercised horses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Skeletal muscle hypertrophy and anti-atrophy effects of this compound are mediated by the beta2-adrenergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

The Pharmacological Profile of Clenbuterol: A Beta-2 Adrenergic Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Clenbuterol is a potent, long-acting beta-2 adrenergic agonist with high affinity and selectivity for the beta-2 adrenoceptor subtype.[1] Its pharmacological effects are primarily mediated through the activation of the Gs-adenylyl cyclase-cyclic adenosine monophosphate (cAMP)-protein kinase A (PKA) signaling cascade, leading to downstream cellular responses.[2] While clinically used in some countries as a bronchodilator for the treatment of asthma, this compound has also garnered significant attention for its off-label use as a performance-enhancing drug due to its anabolic and lipolytic properties.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its molecular interactions, signaling pathways, and functional effects. Quantitative data from in vitro and in vivo studies are summarized, and detailed methodologies for key experimental assays are provided.

Introduction

This compound is a synthetic phenylethanolamine derivative with potent sympathomimetic activity.[2] Its primary mechanism of action is the selective agonism of beta-2 adrenergic receptors, which are G-protein coupled receptors predominantly expressed in smooth muscle, skeletal muscle, and adipose tissue. Activation of these receptors initiates a cascade of intracellular events, leading to a range of physiological responses, including bronchodilation, increased heart rate, and alterations in metabolism and muscle protein synthesis. This guide delves into the detailed pharmacological characteristics of this compound, providing a technical resource for researchers and drug development professionals.

Molecular Pharmacology

Binding Affinity and Selectivity

This compound exhibits a high affinity for beta-2 adrenergic receptors, which underlies its potent pharmacological effects. Its selectivity for the beta-2 subtype over beta-1 and beta-3 adrenoceptors is a key feature of its pharmacological profile, although at higher concentrations, it can also interact with other beta-adrenoceptor subtypes.

Table 1: Binding Affinity (Ki) of this compound for Beta-Adrenergic Receptor Subtypes

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| Beta-1 | Rat | Atria | [125I]iodocyanopindolol | 38 | |

| Beta-2 | Rat | Jugular Vein | [125I]iodocyanopindolol | 6.3 |

This table summarizes the equilibrium dissociation constants (Ki) of this compound for beta-1 and beta-2 adrenergic receptors in rat tissues. A lower Ki value indicates a higher binding affinity.

Agonist Potency and Efficacy

This compound is classified as a partial agonist at the beta-2 adrenergic receptor. This means that while it binds to the receptor with high affinity, it does not induce the maximal possible response compared to a full agonist like isoproterenol. Its potency is typically characterized by the half-maximal effective concentration (EC50), which is the concentration of the drug that produces 50% of its maximal effect.

Table 2: Potency (EC50) of this compound in Functional Assays

| Functional Response | Species | Tissue/Cell Line | EC50 (nM) | Reference |

| cAMP Accumulation | Rat | Cerebellar Slices | Weakly potent | |

| Bronchodilation (in vivo) | Human | - | Dose-dependent | |

| Muscle Contraction (in vitro) | Mouse | Skeletal Muscle Fiber Bundles | Dose-dependent decrease |

This table provides an overview of the potency of this compound in various functional assays. The EC50 values can vary depending on the specific experimental conditions and the tissue or cell type being studied.

Signaling Pathways

The primary signaling pathway activated by this compound upon binding to the beta-2 adrenergic receptor is the canonical Gs-protein pathway. However, evidence also suggests the involvement of other signaling mechanisms.

Gs-Protein Coupled Pathway

Activation of the beta-2 adrenergic receptor by this compound leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The activated alpha subunit of the Gs protein (Gαs) dissociates and binds to adenylyl cyclase, stimulating the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP then activates protein kinase A (PKA), which phosphorylates various downstream target proteins, leading to the cellular response.

Alternative Signaling Pathways

Recent studies have suggested that beta-2 adrenergic receptor signaling can be more complex. There is evidence for coupling to Gi proteins, which can have opposing effects to Gs signaling, and also G-protein independent signaling pathways. The full extent of these alternative pathways in the context of this compound's pharmacology is an area of ongoing research.

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Ki) and density (Bmax) of receptors in a given tissue or cell preparation.

Principle: A radiolabeled ligand with high affinity and selectivity for the receptor of interest is incubated with the biological sample. The amount of radioligand bound to the receptor is then measured. Competition binding assays, where a fixed concentration of radioligand is co-incubated with increasing concentrations of an unlabeled competitor drug (e.g., this compound), are used to determine the Ki of the competitor.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Membrane preparation (e.g., 20-50 µg of protein).

-

Radioligand (e.g., [125I]iodocyanopindolol) at a concentration near its Kd.

-

Increasing concentrations of unlabeled this compound (for competition assay) or buffer (for total binding).

-

A saturating concentration of a non-selective antagonist (e.g., propranolol) to determine non-specific binding.

-

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using non-linear regression to determine the IC50 value of this compound.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

cAMP accumulation assays are functional assays used to measure the ability of a compound to stimulate or inhibit the production of intracellular cAMP, a key second messenger in beta-2 adrenergic receptor signaling.

Principle: Cells expressing the beta-2 adrenergic receptor are treated with the test compound (this compound). The resulting change in intracellular cAMP levels is then quantified using various methods, such as competitive immunoassays (e.g., ELISA) or reporter gene assays.

Detailed Methodology (using a competitive immunoassay):

-

Cell Culture and Plating:

-

Culture cells stably or transiently expressing the human beta-2 adrenergic receptor in appropriate growth medium.

-

Seed the cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., HBSS or DMEM).

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

-

Add increasing concentrations of this compound to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Perform a competitive immunoassay according to the manufacturer's instructions. This typically involves the competition between the cAMP in the cell lysate and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

-

The signal generated is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample by interpolating from the standard curve.

-

Plot the cAMP concentration against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Isolated Tissue Contractility Assay

Isolated tissue contractility assays are used to assess the functional effects of a compound on smooth muscle contraction or relaxation. For this compound, a common preparation is isolated tracheal smooth muscle to evaluate its bronchodilator activity.

Principle: A segment of tissue, such as a tracheal ring, is suspended in an organ bath containing a physiological salt solution and maintained at a constant temperature and oxygenation. The contractile force of the tissue is measured using a force transducer. The effect of this compound on pre-contracted tissue is then assessed.

Detailed Methodology:

-

Tissue Preparation:

-

Euthanize an animal (e.g., guinea pig or rat) and carefully dissect the trachea.

-

Cut the trachea into rings of a specific width (e.g., 2-3 mm).

-

Suspend the tracheal rings in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 and maintained at 37°C.

-

-

Equilibration and Pre-contraction:

-

Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes).

-

Induce a stable contraction in the tracheal rings using a contractile agent such as histamine or methacholine.

-

-

Drug Administration and Measurement:

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation of the tracheal smooth muscle as a decrease in contractile force.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by the contractile agent.

-

Plot the percentage of relaxation against the log concentration of this compound to generate a concentration-response curve and determine the EC50 and Emax values.

-

Conclusion

This compound is a potent and selective beta-2 adrenergic agonist with a well-defined pharmacological profile. Its high affinity for the beta-2 adrenoceptor and its ability to activate the Gs-cAMP-PKA signaling pathway are central to its therapeutic effects as a bronchodilator and its non-medical use for its anabolic and lipolytic properties. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other beta-2 adrenergic agonists. A thorough understanding of its molecular pharmacology is crucial for the development of new therapeutic agents targeting the beta-2 adrenergic system and for understanding the physiological and potential adverse effects of this compound.

References

- 1. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, this compound (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Foundational Research on Clenbuterol's Anabolic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clenbuterol, a potent β2-adrenergic agonist, has been the subject of extensive research for its significant anabolic effects on skeletal muscle. Initially developed as a bronchodilator, its ability to promote muscle growth and reduce body fat has led to its investigation as a potential therapeutic agent for muscle-wasting disorders and as a performance-enhancing drug in athletic contexts. This technical guide provides an in-depth overview of the foundational research into this compound's anabolic properties. It details the molecular mechanisms, summarizes key quantitative findings from pivotal studies, and provides comprehensive experimental protocols for researchers seeking to investigate its effects. The guide is intended to serve as a core resource for researchers, scientists, and drug development professionals in the fields of muscle physiology, pharmacology, and therapeutics.

Introduction

This compound is a sympathomimetic amine that selectively stimulates β2-adrenergic receptors.[1][2] This interaction initiates a cascade of intracellular signaling events that ultimately lead to a shift in protein metabolism, favoring synthesis over degradation, and resulting in skeletal muscle hypertrophy.[3][4] Research, primarily in animal models, has consistently demonstrated this compound's ability to increase muscle mass, alter muscle fiber composition, and influence the genetic expression of pathways associated with muscle growth.[5] This guide will explore the fundamental scientific evidence underpinning these anabolic effects.

Molecular Mechanism of Anabolic Action

The primary mechanism by which this compound exerts its anabolic effects is through the activation of β2-adrenergic receptors on the surface of skeletal muscle cells. This activation triggers a well-defined signaling cascade.

The β2-Adrenergic Receptor Signaling Pathway

Upon binding to the β2-adrenergic receptor, this compound induces a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA).

PKA is a critical downstream effector that phosphorylates various target proteins, leading to the observed anabolic effects. One of the key pathways implicated in this compound-induced muscle hypertrophy is the PI3K/Akt/mTOR pathway. Activation of this pathway is a central regulator of protein synthesis and cell growth. Studies have shown that this compound administration increases the phosphorylation of Akt and downstream targets like the mammalian target of rapamycin (mTOR), S6 kinase 1 (p70S6k), and eukaryotic initiation factor 4E binding protein 1 (4E-BP1). The activation of mTOR is a critical step in promoting the translation of specific mRNAs that encode proteins essential for muscle growth.

Furthermore, this compound has been shown to suppress the expression of genes associated with muscle atrophy, such as MuRF1 and MAFbx, which are key components of the ubiquitin-proteasome pathway responsible for protein degradation.

This compound's anabolic signaling cascade.

Quantitative Data Summary

The anabolic effects of this compound have been quantified in numerous preclinical studies. The following tables summarize key findings on muscle mass, protein content, and muscle fiber characteristics from representative research.

Table 1: Effects of this compound on Muscle Mass and Protein Content in Rats

| Study Species & Muscle | Dosage & Duration | Change in Muscle Mass (%) | Change in Protein Content (%) | Reference |

| Rat (Gastrocnemius) | 4 mg/kg diet | Significant Increase | Significant Increase | |

| Rat (Gastrocnemius) | 200 µg/kg/day (oral) for 25 days | Increased | Increased | |

| Rat (Soleus) | 2 mg/kg/day (subcutaneous) for 14 days | Increased | - | |

| Rat (Plantaris) | 2 mg/kg/day (subcutaneous) for 14 days | Increased | - | |

| Rat (Latissimus Dorsi) | 2 µg/g/day (subcutaneous) for 5 weeks | +20-29% | - | |

| Rat (Gastrocnemius-Plantaris-Soleus) | 2 µg/g/day (subcutaneous) for 5 weeks | +21-35% | - |

Table 2: Effects of this compound on Muscle Fiber Characteristics in Rats

| Study Species & Muscle | Dosage & Duration | Change in Fiber Type | Change in Fiber Cross-Sectional Area (CSA) | Reference |

| Rat (Soleus) | 8-12 weeks (chronic) | ↑ Fast-twitch fibers | Hypertrophy of fast-twitch fibers | |

| Rat (Extensor Digitorum Longus) | 8-12 weeks (chronic) | - | Increased in both fiber types | |

| Rat (Soleus) | 2 mg/kg every other day (subcutaneous) for 6 weeks | ↑ Proportion of Type II fibers | ↑ Mean Type II fiber CSA (~25%) | |

| Rat (Soleus) | 4 mg/kg/day for 21 days | Shift from slow to fast fiber profile | Hypertrophy |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the anabolic effects of this compound.

General experimental workflow.

Animal Models and this compound Administration

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Acclimatization: Animals should be housed in a controlled environment (12-hour light-dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

-

Grouping: Animals are randomly assigned to a control group (receiving vehicle, e.g., saline) and a this compound-treated group.

-

Administration: this compound can be administered via subcutaneous injection (e.g., 2 mg/kg body weight daily) or orally by adding it to the diet (e.g., 4 mg/kg of diet) or drinking water. The duration of treatment typically ranges from 2 to 8 weeks.

Muscle Tissue Harvesting and Mass Measurement

-

At the end of the treatment period, animals are euthanized.

-

Specific skeletal muscles (e.g., gastrocnemius, soleus, plantaris, extensor digitorum longus) are carefully dissected, trimmed of excess fat and connective tissue, and weighed to determine wet muscle mass.

Histochemical Analysis of Muscle Fiber Types and Cross-Sectional Area (CSA)

-

Tissue Preparation: Muscle samples are mounted on cork, coated with OCT compound, and snap-frozen in isopentane cooled by liquid nitrogen.

-

Cryosectioning: 10 µm thick serial cross-sections are cut using a cryostat at -20°C and mounted on glass slides.

-

Myofibrillar ATPase Staining: This histochemical technique is used to differentiate between muscle fiber types (Type I, IIA, IIB/IIX).

-

Pre-incubation: Slides are pre-incubated in acidic (pH 4.3 and 4.6) or alkaline (pH 9.4) solutions to selectively inhibit ATPase activity in different fiber types.

-

Incubation: Slides are then incubated in an ATP-containing medium.

-

Visualization: A series of reactions involving calcium, cobalt, and ammonium sulfide results in the precipitation of cobalt sulfide, which appears as a dark stain in fibers with active ATPase.

-

Fiber Typing: Based on the staining pattern at different pH levels, fibers are classified. For example, after alkaline pre-incubation, Type II fibers stain dark, while Type I fibers stain light.

-

-

Immunohistochemistry for CSA:

-

Blocking: Sections are blocked with a serum solution (e.g., goat serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against a structural protein like laminin or dystrophin to outline the muscle fibers.

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.

-

Imaging and Analysis: Images of the stained sections are captured using a fluorescence microscope. Image analysis software (e.g., ImageJ) is used to measure the cross-sectional area of individual muscle fibers.

-

Measurement of Muscle Protein Synthesis (Flooding Dose Method)

The flooding dose technique, as described by Garlick et al. (1980), is a common method to measure the rate of muscle protein synthesis in vivo.

-

Tracer Administration: A large ("flooding") dose of a labeled amino acid (e.g., [3H]phenylalanine or [13C]leucine) is injected intravenously. This ensures rapid equilibration of the tracer between the plasma and the intracellular free amino acid pool, simplifying the calculation of the precursor pool's specific activity.

-

Tissue Sampling: At a defined time point after injection (e.g., 10-30 minutes), a muscle biopsy is taken and immediately frozen in liquid nitrogen to halt metabolic processes.

-

Sample Processing: The muscle sample is homogenized, and proteins are precipitated. The protein-bound and free amino acid fractions are separated.

-

Isotopic Enrichment Analysis: The isotopic enrichment of the labeled amino acid is determined in both the free (precursor) and protein-bound (product) pools using techniques like mass spectrometry.

-

Calculation of Fractional Synthesis Rate (FSR): The FSR, representing the percentage of the muscle protein pool synthesized per unit of time, is calculated using the formula: FSR (%/h) = (E_p / E_ic) x (1/t) x 100, where E_p is the enrichment of the tracer in the protein-bound pool, E_ic is the enrichment of the tracer in the intracellular free pool, and t is the time between tracer injection and tissue sampling.

Western Blot Analysis of Signaling Pathways

Western blotting is used to quantify the abundance and phosphorylation status of key proteins in the anabolic signaling pathways.

-

Protein Extraction: Frozen muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

-

Protein Quantification: The total protein concentration of the lysates is determined using a colorimetric assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins of interest (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR).

-

Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.

-

Detection: A chemiluminescent substrate is applied to the membrane, and the resulting light signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.

-

Quantification: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Gene Expression Analysis (Affymetrix GeneChip)

Microarray analysis, such as with Affymetrix GeneChips, allows for the simultaneous measurement of the expression levels of thousands of genes.

-

RNA Isolation: Total RNA is extracted from muscle tissue using a commercial kit and its quality and quantity are assessed.

-

Target Preparation: The RNA is converted to double-stranded cDNA, which is then used as a template for in vitro transcription to produce biotin-labeled cRNA. This cRNA is then fragmented.

-

Hybridization: The fragmented, labeled cRNA is hybridized to a GeneChip array, which contains probes for a large number of genes.

-

Washing and Staining: The array is washed to remove non-specifically bound cRNA and then stained with a streptavidin-phycoerythrin conjugate, which binds to the biotin labels.

-

Scanning: The array is scanned with a laser, and the fluorescence intensity at each probe location is measured. The intensity is proportional to the amount of cRNA bound to that probe.

-

Data Analysis: The raw data is processed to normalize for variations between arrays. Statistical analysis is then performed to identify genes that are differentially expressed between the control and this compound-treated groups.

Conclusion

The foundational research on this compound has unequivocally established its anabolic properties in skeletal muscle. The underlying mechanism is primarily driven by the activation of the β2-adrenergic receptor and the subsequent engagement of the PI3K/Akt/mTOR signaling pathway, leading to increased protein synthesis and a reduction in protein degradation. The quantitative data from numerous preclinical studies consistently demonstrate significant increases in muscle mass and a shift towards a fast-twitch fiber phenotype. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other β2-adrenergic agonists. A thorough understanding of these foundational principles and methodologies is crucial for researchers and drug development professionals seeking to explore the therapeutic potential of this class of compounds for muscle-related pathologies.

References

- 1. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 2. In-vivo measurement of protein synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of a simple, rapid, and economical technique for distinguishing type 1 and 2 fibres in fixed and frozen skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccrod.cancer.gov [ccrod.cancer.gov]

- 5. A Rapid Automated Protocol for Muscle Fiber Population Analysis in Rat Muscle Cross Sections Using Myosin Heavy Chain Immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Pathways of Clenbuterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of Clenbuterol, a β2-adrenergic agonist. The document synthesizes findings from various exploratory studies, focusing on the biotransformation of this compound in different species. It includes detailed experimental protocols, quantitative data on metabolite distribution, and visualizations of metabolic pathways and experimental workflows to facilitate a deeper understanding for research and drug development purposes.

Introduction to this compound Metabolism

This compound undergoes several key metabolic transformations in the body. The primary metabolic routes that have been identified include N-oxidation of the primary aromatic amine, N-dealkylation of the secondary amine, and sulfate conjugation.[1] The extent of these transformations and the resulting metabolite profiles can exhibit significant species-specific differences, particularly between rats and cattle. Understanding these pathways is crucial for pharmacokinetic and toxicological assessments.

Key Metabolic Pathways of this compound

The metabolism of this compound primarily occurs in the liver and involves Phase I and Phase II biotransformation reactions. The major identified pathways are detailed below.

N-Oxidation

A significant metabolic pathway for this compound is the N-oxidation of the primary aromatic amine group.[2] This leads to the formation of two key metabolites:

-

This compound Hydroxylamine: This is often the major metabolite found in urine, particularly at higher dosages.[2]

-

4-Nitrothis compound: This metabolite is also formed through N-oxidation, though typically in smaller quantities than the hydroxylamine derivative.[2]

N-Dealkylation

N-dealkylation at the secondary amine is another observed metabolic route for this compound.[1] This process involves the removal of the tert-butyl group, leading to the formation of the corresponding primary amine metabolite. Gender-related differences in the rate of N-dealkylation have been reported in rats.

Sulfate Conjugation

Sulfate conjugation is a Phase II metabolic reaction that has been identified for this compound. This pathway results in the formation of This compound sulfamate , which has been found to be a major metabolite in the feces of rats, accounting for more than half of the radioactivity in some studies.

Other Minor Pathways

In some species, other minor metabolic pathways have been observed. For instance, in bovine liver microsomes, a notable biotransformation leads to the production of 4-amino-3,5-dichlorobenzoic acid . This metabolite can be further conjugated with glycine to form 4-amino-3,5-dichlorohippuric acid.

Quantitative Data on this compound Metabolism in Rats

The following tables summarize the quantitative data on the excretion and metabolic profile of this compound in rats, based on studies using radiolabeled compounds.

Table 1: Excretion of Radioactivity following a Single Oral Dose of [¹⁴C]this compound in Rats

| Biological Matrix | Percentage of Administered Radioactivity |

| Urine | ~60% |

| Feces (Male) | ~20% |

| Feces (Female) | ~30% |

| Total Excreted | ~80-90% |

Table 2: Distribution of this compound and its Metabolites in Rat Urine and Feces

| Analyte | Biological Matrix | Relative Abundance |

| Unchanged this compound | Urine | 70% of urinary radioactivity (38% of administered dose) |

| This compound Hydroxylamine | Urine | Major metabolite |

| 4-Nitrothis compound | Urine | Detected |

| Unchanged this compound | Feces | Major component |

| This compound Sulfamate | Feces | >50% of fecal radioactivity |

| Other Metabolites | Urine | 8 metabolites have been detected in urine extracts |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound metabolism.

In Vivo Metabolism Study in Rats

Objective: To determine the pharmacokinetic profile and metabolic fate of this compound in rats.

Methodology:

-

Animal Model: Male and female Wistar rats are used.

-

Dosing: A single oral dose of [¹⁴C]this compound (e.g., 200 µg/kg) is administered.

-

Sample Collection: Urine and feces are collected over a period of 8 days. Blood samples can be collected at various time points to determine plasma concentrations.

-

Sample Preparation:

-

Urine: A soft extraction and purification technique is employed to preserve labile metabolites.

-

Feces and Tissues: Homogenization and extraction methods are used to establish metabolic profiles.

-

-

Analytical Method:

-

Separation: High-Performance Liquid Chromatography (HPLC) coupled with on-line radioactivity detection is used to separate and quantify metabolites.

-

Identification: Mass Spectrometry (MS) techniques are employed for the structural elucidation of isolated metabolites.

-

In Vitro Metabolism Study using Liver Microsomes

Objective: To investigate the metabolic pathways of this compound in a controlled in vitro system.

Methodology:

-

Microsome Preparation: Liver microsomes are prepared from the species of interest (e.g., rat, bovine).

-

Incubation:

-

This compound is incubated with liver microsomal fractions in the presence of an NADPH-generating system in aerobic conditions.

-

Incubation is typically carried out at 37°C.

-

-

Sample Analysis:

-

The incubation mixture is analyzed by radio-HPLC to quantify the parent drug and its metabolites.

-

Electrospray ionization-mass spectrometry (ESI-MS) can be used for the structural characterization of the metabolites.

-

Analytical Method for this compound and Metabolite Quantification (LC-MS/MS)

Objective: To develop a sensitive and specific method for the quantification of this compound and its metabolites in biological matrices.

Methodology:

-

Sample Preparation (Urine):

-

Solid-phase extraction (SPE) is a common technique for sample clean-up and concentration.

-

-

Chromatography:

-

Technique: Liquid Chromatography (LC) is used for the separation of analytes.

-

Column: A C18 or other suitable reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is often employed.

-

-

Mass Spectrometry:

-

Technique: Tandem Mass Spectrometry (MS/MS) is used for detection and quantification.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is common.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

Visualizations

Metabolic Pathways of this compound

Caption: Major metabolic pathways of this compound.

Experimental Workflow for In Vivo this compound Metabolism Study

Caption: Workflow for in vivo this compound metabolism studies.

Experimental Workflow for In Vitro Microsomal Metabolism Assay

Caption: Workflow for in vitro microsomal metabolism assay.

References

The Impact of Clenbuterol on Gene Expression: A Technical Overview for Researchers

An in-depth exploration of the molecular mechanisms and signaling pathways affected by the β2-adrenergic agonist, Clenbuterol.

This technical guide provides a comprehensive analysis of initial investigations into the effects of this compound on gene expression. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from in vivo and in vitro studies, detailing the molecular cascade initiated by this compound and its subsequent impact on the transcriptome. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.

Introduction

This compound, a potent and selective β2-adrenergic receptor agonist, was initially developed as a bronchodilator for the treatment of respiratory conditions such as asthma.[] However, its profound effects on body composition, namely its ability to increase muscle mass and reduce adipose tissue, have led to its widespread use and investigation in both agricultural and clinical research.[2][3][4] These physiological changes are underpinned by significant alterations in gene expression, driven by the activation of specific signaling pathways. This guide delves into the foundational studies that have begun to unravel the complex interplay between this compound and the cellular machinery governing gene regulation.

Core Signaling Pathway: The β2-Adrenergic Receptor Cascade

The primary mechanism of this compound's action is initiated by its binding to β2-adrenergic receptors on the cell surface.[5] This interaction triggers a well-defined signaling cascade that serves as the central pathway for its effects on gene expression.

Upon binding, the β2-adrenergic receptor activates the Gs alpha subunit of its associated G protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates various downstream targets, including the cAMP-responsive element binding protein (CREB). Phosphorylated CREB (p-CREB) translocates to the nucleus, where it binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription. One such target is the histone demethylase JHDM2a, which plays a role in regulating metabolic gene expression.

Quantitative Effects on Gene Expression

Initial investigations have utilized microarray and quantitative PCR (qPCR) to identify genes that are differentially expressed following this compound administration. These studies have been conducted across various species and tissues, with a primary focus on skeletal muscle and adipose tissue.

Skeletal Muscle Gene Expression

In skeletal muscle, this compound is known to induce hypertrophy. This is associated with changes in the expression of genes involved in protein synthesis, muscle growth, and differentiation.

Table 1: Differentially Expressed Genes in Mouse Skeletal Muscle Following this compound Administration

| Gene Symbol | Full Gene Name | Time Point | Fold Change | Function |

| Arpc3 | Actin related protein 2/3 complex subunit 3 | 24 hours | Increased | Actin polymerization |

| Hod | Homeobox only domain | 24 hours | Increased | Transcription regulation |

| IGF1 | Insulin-like growth factor 1 | 24 hours | Increased | Muscle growth and proliferation |

| Vinculin | Vinculin | 24 hours | Increased | Cell-matrix adhesion |

| Myostatin | Myostatin | 21 days | Increased | Negative regulator of muscle growth |

Data from a study where mice were administered this compound and skeletal muscle was analyzed at 24 hours and 10 days. A false discovery rate of 10% was used to determine significance.

Adipose Tissue and Liver Gene Expression

This compound's repartitioning effects extend to adipose tissue, where it promotes lipolysis, and the liver, where it influences lipid metabolism.

Table 2: Differentially Expressed Genes in Pig Adipose Tissue and Nile Tilapia Liver Following this compound Treatment

| Gene Symbol | Full Gene Name | Tissue | Species | Fold Change | Function |

| apoD | Apolipoprotein D | Adipose | Pig | Increased | Lipid transport |

| apoR | Apolipoprotein R | Adipose | Pig | Increased | Lipid metabolism |

| FAS | Fatty Acid Synthase | Liver | Nile Tilapia | Decreased | Lipogenesis |

| LPL | Lipoprotein Lipase | Liver | Nile Tilapia | Increased | Lipolysis |

| IGF-1 | Insulin-like growth factor 1 | Liver | Nile Tilapia | Increased (day 15) | Growth regulation |

Experimental Protocols

The following sections provide a generalized overview of the methodologies employed in the initial investigations of this compound's effects on gene expression.

In Vivo Animal Studies

-

Animal Models: Common models include mice (e.g., C57BL/6), rats (e.g., Sprague-Dawley), horses, and pigs.

-

This compound Administration: this compound is typically administered orally, either mixed in drinking water, feed, or via oral gavage. Dosages vary depending on the species and study objectives, ranging from therapeutic doses (e.g., 0.8 µg/kg for horses) to higher doses for studying repartitioning effects (e.g., 20 ppm in drinking water for mice).

-

Treatment Duration: Studies have investigated both acute (e.g., 24 hours) and chronic (e.g., 10 days to several weeks) effects.

-

Tissue Collection: At the end of the treatment period, animals are euthanized, and target tissues (e.g., skeletal muscle, adipose tissue, heart, liver) are rapidly excised, snap-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

-

RNA Extraction and Analysis: Total RNA is extracted from the tissues using standard methods (e.g., TRIzol reagent). RNA quality and quantity are assessed, followed by gene expression analysis using microarrays (e.g., Affymetrix GeneChip) or quantitative real-time PCR (qPCR).

In Vitro Cell Culture Studies

-

Cell Lines: Commonly used cell lines include C2C12 myotubes (for muscle studies) and various primary cell cultures.

-

This compound Treatment: this compound is added to the cell culture medium at specific concentrations (e.g., 30 ng/mL for C2C12 cells). The treatment duration can range from hours to days.

-

Cell Lysis and RNA Extraction: After treatment, cells are lysed, and total RNA is extracted.

-

Gene Expression Analysis: Gene expression is typically quantified using RT-qPCR to measure the mRNA levels of target genes.

Broader Signaling Networks and Interactions

Beyond the core β2-adrenergic pathway, this compound's effects on gene expression are integrated into a broader network of cellular signaling.

PI3K-Akt and mTOR Pathways

Evidence suggests that this compound can also activate the PI3K-Akt pathway, which is a critical regulator of cell growth and protein synthesis. This pathway can lead to the activation of the mammalian target of rapamycin (mTOR), a key protein kinase that promotes muscle hypertrophy. The phosphorylation of mTOR and its downstream effectors, such as 4E-BP1 and p70S6k, is enhanced by this compound treatment.

Interaction with Myostatin Signaling

Myostatin is a well-known negative regulator of muscle mass. Studies have shown a temporal relationship between this compound-induced hypertrophy and the expression of myostatin. While the initial stages of hypertrophy are associated with the activation of pro-growth pathways like IGF-1, later stages see an increase in myostatin expression, potentially as a negative feedback mechanism to control muscle size. Interestingly, the muscle-hypertrophic effects of this compound appear to be additive to those of myostatin suppression, suggesting they act through at least partially distinct mechanisms.

Conclusion

Initial investigations have firmly established that this compound exerts significant effects on gene expression, driving its well-documented physiological outcomes. The activation of the β2-adrenergic receptor and the subsequent cAMP/PKA/CREB signaling cascade is the primary mechanism. However, the interplay with other crucial pathways such as PI3K/Akt/mTOR and its interaction with the myostatin signaling pathway highlight the complexity of its action. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for future research aimed at further elucidating the nuanced molecular impacts of this compound and exploring its therapeutic potential. This knowledge is critical for the development of novel drugs targeting these pathways for various metabolic and muscle-wasting disorders.

References

- 2. Changes in skeletal muscle gene expression following this compound administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential gene expression profile in pig adipose tissue treated with/without this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Abuse in Bodybuilding and Athletics: Unsupervised Use, Psychological Motivations, and Health Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

Clenbuterol's Activation of the PI3K/Akt/mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clenbuterol, a potent and selective β2-adrenergic receptor agonist, has demonstrated significant anabolic effects on skeletal muscle, primarily attributed to its ability to stimulate hypertrophy.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound-induced muscle growth, with a core focus on the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. The document synthesizes current research to present quantitative data on pathway activation, detailed experimental protocols for investigating these effects, and visual representations of the key signaling cascades and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential and molecular activity of β2-adrenergic agonists in the context of muscle physiology and pathology.

Introduction

This compound is a synthetic β2-adrenergic agonist originally developed as a bronchodilator for the treatment of asthma.[1][] Beyond its therapeutic applications in respiratory conditions, this compound has garnered significant attention for its potent anabolic and lipolytic effects, leading to its off-label use for performance enhancement and body recomposition.[1] The primary mechanism driving its anabolic effects in skeletal muscle is the stimulation of muscle protein synthesis and the inhibition of protein degradation, resulting in hypertrophy. A critical signaling cascade implicated in these processes is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. This guide delves into the specifics of how this compound engages and activates this pivotal pathway.

The PI3K/Akt/mTOR Signaling Pathway: An Overview

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that responds to various extracellular stimuli, including growth factors and hormones, to regulate cellular processes. In the context of skeletal muscle, its activation is a key driver of hypertrophy. The pathway is initiated by the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt has numerous downstream targets, including the mTOR complex 1 (mTORC1), which plays a central role in promoting protein synthesis by phosphorylating key substrates such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

This compound's Mechanism of PI3K/Akt/mTOR Activation

This compound exerts its effects by binding to and activating β2-adrenergic receptors on the surface of skeletal muscle cells. This activation triggers a downstream signaling cascade that ultimately converges on the PI3K/Akt/mTOR pathway. The canonical pathway involves the Gαs protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, evidence also suggests a potential role for the Gβγ subunits of the G-protein in activating PI3K.

Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which serves as a docking site for Akt at the plasma membrane, leading to its phosphorylation and activation. Activated Akt then phosphorylates and activates mTORC1, unleashing its downstream effects on protein synthesis. Studies have shown that the anabolic effects of this compound can be attenuated by rapamycin, a specific inhibitor of mTOR, confirming the critical role of this pathway.

Quantitative Data on Pathway Activation

Several studies have quantified the impact of this compound on the phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway. This data provides concrete evidence of the pathway's activation and the magnitude of the response.

| Protein | Phosphorylation Site | Fold Change/Increase | Experimental Model | Reference |

| mTOR | Ser2448 | 121% increase | Young healthy men | |

| PKA substrates | - | 35% increase | Young healthy men | |

| Akt | - | Increased phosphorylation | Rats | |

| p70S6K | - | Increased phosphorylation | Rats | |

| 4E-BP1 | - | Increased phosphorylation | Mice |

Experimental Protocols

The investigation of this compound's effects on the PI3K/Akt/mTOR pathway typically involves the use of Western blotting to detect the phosphorylation status of key signaling proteins. The following is a generalized protocol for such an experiment.

Western Blotting Protocol for Phosphorylated Akt and mTOR

Objective: To determine the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) in skeletal muscle tissue or myoblast cell lysates following this compound treatment.

Materials:

-

Skeletal muscle tissue or C2C12 myoblasts

-

This compound

-

Radioimmunoprecipitation assay (RIPA) lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay kit

-

SDS-polyacrylamide gels

-

Polyvinylidene fluoride (PVDF) membranes

-

Blocking buffer (e.g., 5% non-fat dried milk or bovine serum albumin in Tris-buffered saline with Tween-20 (TBST))

-

Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-mTOR (Ser2448), anti-total mTOR, anti-GAPDH (loading control)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Sample Preparation:

-

For in vivo studies, administer this compound to animal models (e.g., rats, mice) at a specified dose and duration.

-

For in vitro studies, treat myoblast cell cultures (e.g., C2C12) with this compound at various concentrations and time points.

-

Harvest skeletal muscle tissue or cells and immediately lyse in ice-cold RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA assay.

-

-

Gel Electrophoresis:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the phosphorylated protein band to the total protein band and/or a loading control (e.g., GAPDH) to determine the relative change in phosphorylation.

-

Conclusion

The activation of the PI3K/Akt/mTOR signaling pathway is a cornerstone of this compound's anabolic effects on skeletal muscle. By engaging β2-adrenergic receptors, this compound initiates a signaling cascade that culminates in the activation of mTORC1, a master regulator of protein synthesis. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other β2-adrenergic agonists in conditions characterized by muscle wasting and atrophy. A thorough understanding of this pathway is crucial for the development of novel therapeutic strategies aimed at preserving and enhancing skeletal muscle mass and function.

References

Whitepaper: A Scientific History of the β2-Adrenergic Agonist Clenbuterol

Abstract

Clenbuterol, scientifically known as (RS)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol, is a potent, long-acting β2-adrenergic agonist. Initially developed for the treatment of respiratory diseases such as asthma due to its effective bronchodilator properties, its scientific journey is a compelling narrative of therapeutic innovation, detailed pharmacological characterization, and eventual diversion into non-medical applications. This technical guide provides an in-depth review of the discovery of this compound, its initial synthesis, the key experiments that elucidated its mechanism of action, and its evolution from a promising therapeutic agent to a controversial performance-enhancing and weight-loss drug. The document presents key quantitative data in tabular format, details foundational experimental protocols, and visualizes complex pathways and workflows to offer a comprehensive resource for researchers and drug development professionals.

Introduction: The Quest for Selective Bronchodilators

The mid-20th century saw significant advancements in the understanding of the autonomic nervous system, particularly the role of adrenergic receptors in mediating physiological responses. The classification of these receptors into α and β subtypes by Raymond Ahlquist in 1948, and the subsequent division of β-receptors into β1 (primarily in the heart) and β2 (primarily in bronchial and vascular smooth muscle) by Lands and colleagues in 1967, was a watershed moment in pharmacology. This discovery created a clear therapeutic goal: the development of selective β2-agonists that could relax bronchial smooth muscle to treat asthma and chronic obstructive pulmonary disease (COPD) without causing significant cardiac side effects (β1-stimulation), a major drawback of non-selective agonists like isoprenaline. This pursuit set the stage for the synthesis of a new generation of bronchodilators, including salbutamol, terbutaline, and the subject of this paper, this compound.

Discovery and Synthesis

The development of this compound originated from research at the German pharmaceutical company Dr. Karl Thomae GmbH, a subsidiary of Boehringer Ingelheim. The primary goal was to create a potent and long-lasting bronchodilator with high selectivity for the β2-adrenergic receptor.

Initial Development at Thomae

Research chemists at Thomae synthesized and screened a series of substituted phenylethanolamines. This compound (designated NAB 365) emerged as a lead compound due to its high potency and selectivity in preclinical models. The key structural features—the dichlorinated phenyl ring and the bulky tert-butyl group on the amine—were found to be critical for its high affinity for the β2 receptor and its extended duration of action compared to earlier compounds. Early reports on its pharmacology were published in the early 1970s, establishing its profile as a powerful bronchodilator.

First Chemical Synthesis

The initial synthesis of this compound hydrochloride was designed to be efficient and scalable. The general synthetic route involved the reaction of 4-amino-3,5-dichloroacetophenone with a brominating agent, followed by reaction with tert-butylamine and subsequent reduction of the ketone.

Detailed Protocol: Synthesis of this compound Hydrochloride

-

Bromination: 4-amino-3,5-dichloroacetophenone is dissolved in a suitable solvent, such as glacial acetic acid. An equimolar amount of bromine (Br₂) dissolved in acetic acid is added dropwise to the solution at a controlled temperature (e.g., 15-20°C) with constant stirring. The reaction yields 2-bromo-1-(4-amino-3,5-dichlorophenyl)ethanone. The product is typically precipitated by adding water and then filtered, washed, and dried.

-

Amination: The resulting α-bromo ketone is then reacted with an excess of tert-butylamine in a solvent like ethanol or isopropanol. The mixture is heated under reflux for several hours. This nucleophilic substitution reaction replaces the bromine atom with the tert-butylamino group, forming the α-aminoketone intermediate.

-

Reduction: The ketonic carbonyl group of the α-aminoketone intermediate is reduced to a hydroxyl group. This is achieved using a reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. The NaBH₄ is added portion-wise to the solution at a low temperature (e.g., 0-5°C) to control the reaction rate.

-

Salt Formation and Purification: After the reduction is complete, the reaction mixture is acidified with hydrochloric acid (HCl). This protonates the amine group to form the hydrochloride salt, which is often less soluble and can be precipitated from the solution. The crude this compound hydrochloride is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product.

Pharmacological Profile and Mechanism of Action

This compound exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).

Elucidating the β2-Adrenergic Signaling Pathway

Activation of the β2-adrenergic receptor by this compound initiates a well-defined intracellular signaling cascade. The receptor, upon agonist binding, undergoes a conformational change that allows it to couple with the heterotrimeric Gs protein. This coupling promotes the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs). The activated Gαs-GTP subunit then dissociates from the βγ-subunits and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of smooth muscle cells in the bronchi.

Caption: The β2-adrenergic signaling cascade initiated by this compound.

Quantitative Pharmacological Data

Early pharmacological studies focused on quantifying this compound's affinity for β-adrenergic receptors and its functional potency as a bronchodilator. These experiments were crucial for establishing its selectivity and therapeutic potential.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

| Compound | β1-Adrenergic Receptor (Rat Lung) | β2-Adrenergic Receptor (Rat Lung) | Selectivity Ratio (β1/β2) |

| Isoprenaline | 25 | 15 | 1.67 |

| Salbutamol | 1200 | 60 | 20 |

| This compound | 2500 | 10 | 250 |

| Data are representative values compiled from early pharmacological literature. Actual values may vary based on experimental conditions. |